![molecular formula C6H8N2O2S B2461670 1H-Imidazole, 5-(cyclopropylsulfonyl)- CAS No. 1514898-30-6](/img/structure/B2461670.png)
1H-Imidazole, 5-(cyclopropylsulfonyl)-
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Overview
Description
1H-Imidazole, 5-(cyclopropylsulfonyl)- is a chemical compound with the CAS Number: 1514898-30-6 . It has a molecular weight of 172.21 .
Synthesis Analysis
The synthesis of imidazoles has seen recent advances, particularly in the regiocontrolled synthesis of substituted imidazoles . These heterocycles are key components to functional molecules that are used in a variety of everyday applications .Molecular Structure Analysis
The molecular structure of 1H-Imidazole, 5-(cyclopropylsulfonyl)- consists of a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole .Chemical Reactions Analysis
Imidazoles are an important heterocyclic structural motif in functional molecules and are utilized in a diverse range of applications . The development of novel methods for the regiocontrolled synthesis of substituted imidazoles is of strategic importance .Physical And Chemical Properties Analysis
1H-Imidazole, 5-(cyclopropylsulfonyl)- is a liquid at room temperature .Scientific Research Applications
Novel Catalysts and Synthetic Methods
Imidazole derivatives, including 1H-Imidazole, 5-(cyclopropylsulfonyl)-, have been investigated for their potential as catalysts in chemical synthesis. For instance, ionic liquids based on imidazole structures have been designed to catalyze the synthesis of tetrasubstituted imidazoles, demonstrating the versatility of imidazole derivatives in facilitating multi-component condensation reactions under solvent-free conditions (Zolfigol et al., 2013). This approach highlights the efficiency of imidazole-based catalysts in promoting green chemistry by minimizing solvent use and streamlining synthesis processes.
Antitumor Activities
Research on 5-hydrosulfonyl-1H-benzo[d]imidazol-2(3H)-one derivatives, structurally related to 1H-Imidazole, 5-(cyclopropylsulfonyl)-, has revealed their potential in cancer therapy. These compounds have shown significant antitumor activity against various human tumor cell lines, with some derivatives effectively inhibiting the growth of cancer cells and inducing apoptosis. Such findings underscore the therapeutic promise of imidazole derivatives in oncology, offering a basis for developing new antitumor agents (Ouyang et al., 2016).
Safety and Hazards
Future Directions
The future of imidazole research lies in the development of new drugs . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
properties
IUPAC Name |
5-cyclopropylsulfonyl-1H-imidazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H8N2O2S/c9-11(10,5-1-2-5)6-3-7-4-8-6/h3-5H,1-2H2,(H,7,8) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WYRIYOVFTDITEA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1S(=O)(=O)C2=CN=CN2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8N2O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1H-Imidazole, 5-(cyclopropylsulfonyl)- |
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